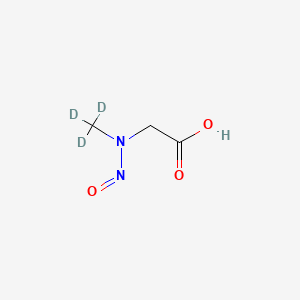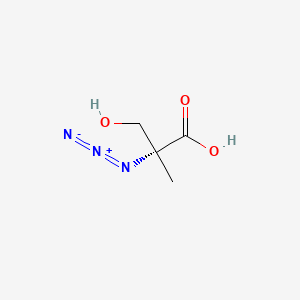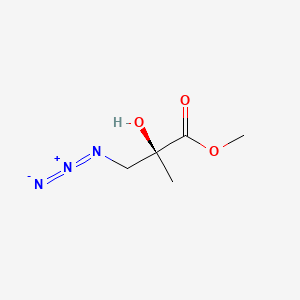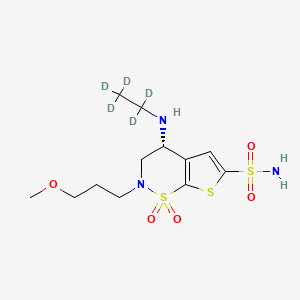![molecular formula C12H26O3Si B563331 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 CAS No. 1184976-30-4](/img/structure/B563331.png)
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-Butyldimethylsilyl group is a protective group used in organic synthesis. It is often used to protect alcohols during chemical reactions .
Synthesis Analysis
The TBDMS group can be added to an alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is usually carried out in a solvent like dimethylformamide (DMF) .Molecular Structure Analysis
The TBDMS group has the formula (CH3)3CSi(CH3)2 . It adds significant bulk to the molecule when used as a protective group.Aplicaciones Científicas De Investigación
Environmental and Analytical Aspects
Environmental Behavior and Fate of Methyl tert-Butyl Ether (MTBE) : Studies on MTBE, a compound related by its structural motif of tert-butyl groups, shed light on its environmental fate, including high water solubility and weak sorption to subsurface solids. These properties suggest MTBE and structurally similar compounds might be persistent in aquatic environments. The review by Squillace et al. (1997) emphasizes MTBE's environmental persistence and its limited biodegradation under anaerobic conditions, highlighting the challenges in remediation efforts for such compounds (Squillace et al., 1997).
Adsorption Studies for Environmental Remediation : The research on adsorption methods for removing MTBE from water, as reviewed by Vakili et al. (2017), can offer insights into techniques that might be effective for similar compounds. This review compiles various adsorbents evaluated for MTBE elimination, suggesting potential strategies for mitigating water pollution caused by ethers and similar oxygenates (Vakili et al., 2017).
Biodegradation and Bioremediation
Biodegradation and Fate of Ethers : The review on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater by Thornton et al. (2020) provides a comprehensive overview of microorganisms capable of degrading ETBE, a compound structurally related to MTBE. The pathways and microbial genes involved in ETBE metabolism could offer parallels for studying the biodegradation mechanisms of similar compounds (Thornton et al., 2020).
Review of MTBE Biodegradation : Fiorenza and Rifai (2003) provide a conclusive review of MTBE biotransformation and mineralization, highlighting aerobic and increasing evidence of anaerobic biotransformation. This review discusses the metabolic intermediates and enzymes involved in MTBE degradation, potentially offering a model for the biodegradation of structurally related compounds (Fiorenza & Rifai, 2003).
Mecanismo De Acción
- The tert-butyldimethylsilyloxy group (TBDMS) suggests that it may be involved in protecting hydroxyl groups in organic synthesis . This protective group is commonly used to shield alcohols during chemical reactions.
Target of Action
Mode of Action
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3/i5D3,6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKNFHFYZZINOG-SCPKHUGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661843 |
Source


|
| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184976-30-4 |
Source


|
| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)








![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)



